5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione
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Overview
Description
5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione: is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound is characterized by the presence of an ethoxymethylidene group attached to the thiazolidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione typically involves the reaction of ethyl orthoformate with thioamides under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethoxymethylidene group under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new chemical entities .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the design of bioactive molecules and pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 5-(Ethoxymethylidene)-4-thioxo-2-thiazolidinone
- 2-Ethoxymethylidene-3-oxo esters
- Ethyl 2-ethoxymethylidenecyanoacetate
Comparison: Compared to similar compounds, 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione exhibits unique reactivity due to the presence of the dithione moiety. This makes it particularly useful in reactions requiring sulfur-containing intermediates. Additionally, its biological activity profile may differ, offering distinct advantages in specific applications .
Properties
CAS No. |
112801-32-8 |
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Molecular Formula |
C6H7NOS3 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
5-(ethoxymethylidene)-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C6H7NOS3/c1-2-8-3-4-5(9)7-6(10)11-4/h3H,2H2,1H3,(H,7,9,10) |
InChI Key |
RCCJCUCWGFWAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C(=S)NC(=S)S1 |
Origin of Product |
United States |
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